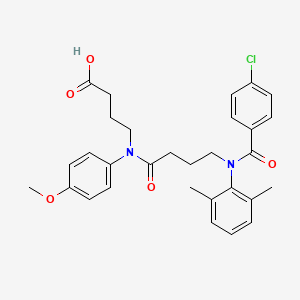
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H8ClNO It is a chlorinated ethanone derivative featuring a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone typically involves the chlorination of ethanone derivatives. One common method includes the reaction of pyrrole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Studies: Investigated for its potential interactions with biological molecules.
Pharmaceutical Research: Explored for its potential as a building block in drug development.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group and the chlorine atom, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic and biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a different position of the chlorine atom.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a phenyl ring with hydroxyl groups instead of a pyrrole ring.
Uniqueness
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the pyrrole ring and the position of the chlorine atom make it a valuable intermediate in organic synthesis and research.
Propiedades
Fórmula molecular |
C6H8ClNO |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
2-chloro-1-(2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8ClNO/c7-5-6(9)8-3-1-2-4-8/h1,3H,2,4-5H2 |
Clave InChI |
POUVFFBTENVUQE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)


![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)

![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)


![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)

